2-[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the ethanol group, forming a simpler piperazine derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]acetic acid .
Scientific Research Applications
2-[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The methoxy groups on the phenyl ring may enhance the compound’s ability to cross biological membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol: Similar structure but with a bromine atom instead of methoxy groups.
2-[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]methanol: Similar structure but with a methanol group instead of ethanol.
Uniqueness
2-[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol is unique due to the presence of both the 3,4-dimethoxyphenyl group and the ethanol moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
IUPAC Name |
2-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-19-14-4-3-13(11-15(14)20-2)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXSKIHQTRQRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CCO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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